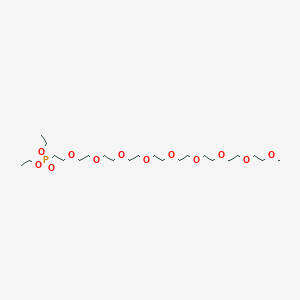

m-PEG9-phosphonic acid ethyl ester

Description

Properties

Molecular Formula |

C23H49O12P |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C23H49O12P/c1-4-34-36(24,35-5-2)23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-3/h4-23H2,1-3H3 |

InChI Key |

KIIVVGDYMUAQDM-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG9-phosphonic acid ethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid ethyl ester

This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid ethyl ester, a monofunctional polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and expected analytical outcomes.

Introduction

This compound is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of conjugated molecules.[4] Its structure comprises a methoxy-terminated PEG chain of nine ethylene glycol units, providing a flexible spacer, and a diethyl phosphonate group for further chemical modification or interaction with biological targets. The use of such PEG linkers is crucial in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the treatment of a corresponding m-PEG9-halide with a trialkyl phosphite. The general synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis initiates with the conversion of the terminal hydroxyl group of m-PEG9-alcohol to a suitable leaving group, typically a bromide or iodide, to facilitate nucleophilic substitution. The resulting m-PEG9-halide is then reacted with triethyl phosphite to yield the final product.

Experimental Protocol

Step 1: Synthesis of m-PEG9-bromide

-

In a round-bottom flask dried under vacuum, dissolve m-PEG9-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG9-bromide.

Step 2: Synthesis of this compound

-

Place the crude m-PEG9-bromide and triethyl phosphite (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Monitor the reaction by TLC or ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The crude product is then purified by column chromatography.

Purification

Purification of the crude product is typically performed using silica gel column chromatography. Given the polar nature of PEG compounds, a gradient elution system is often employed.[8]

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or chloroform/methanol.[8] |

| Detection | TLC with potassium permanganate stain or iodine vapor. |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are recommended.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group, the ethylene glycol repeating units, the methylene group adjacent to the phosphorus atom, and the ethyl ester groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the formation of the phosphonate ester. A single peak is expected in the proton-decoupled spectrum.[9]

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ³¹P Chemical Shift (δ, ppm) |

| CH₃O- | ~3.38 (s, 3H) | - |

| -OCH₂CH₂O- | ~3.64 (m, 36H) | - |

| -CH₂-P | ~1.8-2.0 (m, 2H) | - |

| -O-CH₂-CH₃ | ~4.0-4.2 (quintet, 4H) | - |

| -O-CH₂-CH₃ | ~1.3 (t, 6H) | - |

| P | - | ~25-30 |

Table 1: Predicted NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound.

| Parameter | Expected Value |

| Chemical Formula | C₂₃H₄₉O₁₂P |

| Molecular Weight | 548.61 g/mol |

| Expected [M+H]⁺ | 549.30 |

| Expected [M+Na]⁺ | 571.28 |

Table 2: Expected Mass Spectrometry Data.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product. Reversed-phase HPLC is a common method for analyzing PEG-containing molecules.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |

| Expected Purity | >95% |

Table 3: Typical HPLC Parameters for Purity Analysis.

Applications in Drug Development

This compound serves as a versatile linker in the construction of PROTACs. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to other molecules.

The hydrophilic PEG chain can improve the solubility and cell permeability of the resulting PROTAC, while the phosphonate moiety can be used as a handle for conjugation or may contribute to binding interactions.[10]

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and characterization of this compound. The proposed methodologies, based on established chemical principles, provide a clear path for obtaining this valuable linker for applications in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Adherence to the detailed analytical procedures will ensure the quality and consistency of the synthesized material for downstream applications.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. amsbio.com [amsbio.com]

- 4. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]

m-PEG9-phosphonic acid ethyl ester CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG9-phosphonic acid ethyl ester, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and the broader context of its application in targeted protein degradation.

Core Compound Identification

This compound is a chemical tool used primarily as a polyethylene glycol (PEG)-based linker in the construction of PROTACs. Its structure features a methoxy-terminated PEG chain of nine ethylene glycol units, providing hydrophilicity, and a diethyl phosphonate group for chemical conjugation.

A discrepancy exists regarding its CAS Registry Number. While some suppliers list it as 2699881-07-5 , others state that a CAS number has not been assigned. Researchers are advised to verify the identity of the compound through analytical methods regardless of the provided CAS number.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| Synonyms | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | N/A |

| CAS Number | 2699881-07-5 (disputed) | N/A |

| Molecular Formula | C23H49O12P | N/A |

| Molecular Weight | 548.61 g/mol | N/A |

| Exact Mass | 548.2962 u | N/A |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1][2] |

Role in PROTAC Technology

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3] These chimeric molecules consist of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two.[3]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

This compound serves as a flexible linker. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[] The phosphonate ester moiety provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically after hydrolysis to the corresponding phosphonic acid.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a PEG-phosphonate linker typically involves a multi-step process. The following diagram illustrates a logical workflow for such a synthesis.

Figure 2. A generalized workflow for the synthesis of a PROTAC.

Step 1: Hydrolysis of the Diethyl Phosphonate

The diethyl ester of the phosphonic acid is generally unreactive towards amide bond formation. Therefore, the first step is typically the hydrolysis of the ester to the corresponding phosphonic acid.

-

Reagents: this compound, a strong acid (e.g., HCl) or a silyl halide (e.g., TMSBr followed by methanolysis).

-

Procedure: The phosphonate ester is dissolved in a suitable solvent (e.g., dioxane or dichloromethane). The hydrolyzing agent is added, and the reaction is stirred, often at an elevated temperature, until completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS). The solvent and excess reagents are then removed under reduced pressure to yield the phosphonic acid.

Step 2: Activation of the Phosphonic Acid

The resulting phosphonic acid is then activated to facilitate coupling with an amine-containing binding moiety.

-

Reagents: The dried m-PEG9-phosphonic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).

-

Procedure: The phosphonic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere. The coupling agent and base are added, and the mixture is stirred for a short period to form the activated intermediate.

Step 3: Coupling to the First Binding Moiety

The activated linker is then reacted with either the warhead or the E3 ligase ligand, which must possess a suitable nucleophilic handle (e.g., a primary or secondary amine).

-

Reagents: The activated m-PEG9-phosphonic acid, the amine-containing binding moiety.

-

Procedure: The binding moiety is added to the solution of the activated linker. The reaction is stirred at room temperature until completion. The crude product is then worked up and purified by chromatography.

Step 4: Final PROTAC Assembly

The intermediate from the previous step is then coupled to the second binding moiety to complete the PROTAC structure. This may require deprotection of a functional group on the PEG linker if it was protected during the initial steps. The final coupling reaction is typically an amide bond formation or another biocompatible ligation reaction.

Step 5: Purification and Analysis

The final PROTAC molecule is purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEGylated structure imparts favorable physicochemical properties, while the phosphonate group provides a versatile handle for conjugation. The successful synthesis of effective PROTACs using this linker requires a systematic approach to chemical synthesis and purification, as outlined in the generalized protocols above. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will remain a cornerstone of novel therapeutic development.

References

Navigating the Solubility Landscape of m-PEG9-phosphonic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG9-phosphonic acid ethyl ester is a prominent heterobifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a phosphonic acid ethyl ester moiety, plays a crucial role in the overall physicochemical properties of the resulting PROTAC molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, purification, and the successful synthesis of PROTACs. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. While specific quantitative solubility data for a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodology to ascertain these critical parameters in their own laboratory settings.

Introduction to this compound

This compound is a chemical tool comprised of a monodisperse nine-unit polyethylene glycol (PEG) chain, methoxy-capped at one end, and terminated with a phosphonic acid diethyl ester group at the other. The PEG chain imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The phosphonic acid ethyl ester group can serve as a reactive handle for further chemical modifications. Given its role as a building block in drug development, understanding its behavior in different solvent systems is a prerequisite for seamless integration into synthetic workflows.

Expected Solubility Profile in Organic Solvents

The solubility of this compound in organic solvents is dictated by the interplay of its constituent parts: the polar PEG chain and the relatively less polar phosphonic acid ethyl ester group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the repeating ether linkages in the PEG chain allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)): High solubility is anticipated in polar aprotic solvents. Commercial suppliers frequently note that the compound is soluble in DMSO. The polarity of solvents like DMF and ACN should also facilitate the dissolution of this PEGylated linker.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity imparted by the PEG chain, this compound is expected to have very limited solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility may be observed in chlorinated solvents. While less polar than DMF or DMSO, DCM can still solvate the PEG chain to some extent.

A summary of the expected qualitative solubility is presented in Table 1. Researchers should experimentally verify these predictions to establish quantitative values.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions with the PEG chain. |

| Polar Aprotic | DMSO, DMF, ACN, THF | High to Moderate | Favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may allow for some solvation. |

| Nonpolar | Hexanes, Toluene | Very Low | The high polarity of the PEG chain is incompatible with the nonpolar nature of these solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in a range of organic solvents using the saturation shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of high-purity organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, ACN, THF, Dichloromethane, Toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes for standard preparation

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Conclusion

The Pivotal Role of m-PEG9-phosphonic acid ethyl ester in PROTAC Design: A Technical Overview

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Central to this design is the linker element, a component that, while seemingly a simple bridge, dictates the ultimate efficacy and pharmacological profile of the PROTAC molecule. This technical guide delves into the core mechanism of action of a specific and noteworthy linker, m-PEG9-phosphonic acid ethyl ester, within the context of PROTAC functionality. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics through targeted protein degradation.

Introduction to PROTAC Technology and the Critical Function of Linkers

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.[4]

The linker is far more than a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's biological activity.[5] These characteristics profoundly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[2]

This compound: A Linker with Distinct Physicochemical Properties

This compound is a bifunctional linker characterized by a nine-unit polyethylene glycol (PEG) chain coupled with a phosphonic acid ethyl ester group. This unique combination of a hydrophilic PEG chain and a phosphonate moiety imparts specific and advantageous properties to a PROTAC molecule.

The Role of the Polyethylene Glycol (PEG) Chain

The PEG component of the linker plays a significant role in modulating the overall properties of the PROTAC. The key contributions of the PEG chain include:

-

Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats improves the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.[2] Improved solubility is crucial for both in vitro assay performance and in vivo bioavailability.

-

Optimized Ternary Complex Formation: The flexibility and length of the PEG chain allow for the necessary spatial orientation of the POI and E3 ligase, facilitating the formation of a productive ternary complex.[4] The nine-unit length of this specific linker provides a significant degree of conformational freedom.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks some of its polar surface area, thereby aiding in its passage across cellular membranes.

The Contribution of the Phosphonic Acid Ethyl Ester Group

The phosphonic acid ethyl ester functional group is a less common but potentially highly valuable component of PROTAC linkers. While specific experimental data for this compound in published PROTACs is not yet widely available, the inclusion of a phosphonate moiety can be hypothesized to offer several advantages:

-

Modulation of Physicochemical Properties: The phosphonate group can influence the polarity and hydrogen bonding capacity of the linker, potentially impacting cell permeability and interactions with the biological milieu.

-

Metabolic Stability: The phosphorus-carbon bond in phosphonates is generally more resistant to enzymatic cleavage than the oxygen-carbon bonds in phosphate esters, which could lead to improved metabolic stability of the PROTAC molecule in vivo.

-

Potential for Specific Interactions: The phosphonate group could potentially engage in specific interactions with amino acid residues on the surface of the target protein or the E3 ligase, thereby contributing to the stability of the ternary complex.

Mechanism of Action: Facilitating Ternary Complex Formation

The primary mechanism of action of this compound as a PROTAC linker is to physically bridge the target protein and an E3 ubiquitin ligase, thereby inducing their proximity and facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The successful execution of this process is critically dependent on the linker's ability to support the formation of a stable and conformationally competent ternary complex.

The logical workflow of PROTAC action facilitated by a linker like this compound is depicted in the following diagram:

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. precisepeg.com [precisepeg.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of m-PEG9-phosphonic acid ethyl ester to m-PEG9-phosphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of m-PEG9-phosphonic acid ethyl ester to its corresponding phosphonic acid. This conversion is a critical step in various bioconjugation and drug development applications where the terminal phosphonic acid group is required for subsequent reactions or for its inherent properties, such as bone targeting.[1] This document outlines common hydrolysis methodologies, presents relevant quantitative data from analogous reactions, and provides detailed experimental protocols.

m-PEG9-phosphonic acid and its ethyl ester derivative are polyethylene glycol (PEG)-based linkers, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrolysis of the ethyl ester is a key deprotection step to unmask the phosphonic acid moiety.

Hydrolysis Methodologies

The cleavage of phosphonate esters to yield phosphonic acids is a well-established transformation in organophosphorus chemistry.[4] The primary methods for this conversion involve acidic hydrolysis, basic hydrolysis, or dealkylation using silyl halides.[5] The choice of method depends on the overall stability of the molecule and the desired reaction conditions.

1. Acid-Catalyzed Hydrolysis:

Acidic hydrolysis is a common and effective method for the deprotection of phosphonate esters.[5] Typically, strong acids such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) are used at elevated temperatures.[6] The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus center or the ethyl group.

2. Base-Catalyzed Hydrolysis:

Alkaline hydrolysis, often employing sodium hydroxide (NaOH), is another viable route.[5] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus atom.[7] However, the rate of basic hydrolysis can be significantly influenced by steric hindrance around the phosphorus center.[5]

3. Silyl Halide-Mediated Dealkylation:

A milder and often more efficient method for dealkylating phosphonate esters involves the use of silyl halides, most commonly bromotrimethylsilane (TMSBr) or chlorotrimethylsilane (TMSCl), followed by alcoholysis.[8][9][10] This two-step process, often referred to as the McKenna method, is particularly useful for substrates that may be sensitive to harsh acidic or basic conditions.[6]

Quantitative Data

| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 | [4] |

| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) | [4] |

| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 | [4] |

Experimental Protocols

The following are detailed, generalized protocols for the hydrolysis of phosphonate esters, which can be adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis with Hydrochloric Acid

This protocol is based on the general procedure for hydrolyzing dialkyl arylphosphonates.[4][6]

Materials:

-

This compound

-

Concentrated hydrochloric acid (35-37%, ~12 M)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Dissolve this compound in a minimal amount of a co-solvent if necessary, although it is likely soluble in the reaction mixture.

-

Add an excess of concentrated hydrochloric acid to the flask. A typical ratio is 1:10 to 1:20 (ester to acid, v/v).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess HCl and water under reduced pressure using a rotary evaporator.

-

For complete removal of water, the resulting product can be lyophilized.

-

Purify the crude m-PEG9-phosphonic acid if necessary, using techniques like column chromatography or preparative HPLC.

Protocol 2: Dealkylation using Bromotrimethylsilane (TMSBr) - McKenna's Method

This protocol provides a milder alternative to strong acid hydrolysis.[6]

Materials:

-

This compound

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Methanol

-

Schlenk flask or a round-bottom flask with a septum and nitrogen inlet

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of TMSBr (typically 2-4 equivalents per ester group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the formation of the bis(trimethylsilyl) phosphonate intermediate by ³¹P NMR.

-

Once the reaction is complete, carefully add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the silyl ester.

-

Stir the mixture for an additional 30-60 minutes.

-

Remove the solvent and volatile byproducts under reduced pressure.

-

The resulting crude m-PEG9-phosphonic acid can be purified as needed.

Analytical Characterization

The progress of the hydrolysis and the purity of the final product can be monitored by several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the disappearance of the starting material and the appearance of the product.[] Due to the lack of a strong chromophore in PEG molecules, a charged aerosol detector (CAD) or a refractive index detector (RID) is often employed.[][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the conversion of the phosphonate ester to the phosphonic acid, as they will have distinct chemical shifts. ¹H and ¹³C NMR can confirm the removal of the ethyl groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflows and mechanisms for the hydrolysis of a phosphonate ester.

Caption: General experimental workflow for hydrolysis.

Caption: Acid-catalyzed hydrolysis mechanism.

Caption: TMSBr-mediated dealkylation mechanism.

Conclusion

The hydrolysis of this compound to the corresponding phosphonic acid is a crucial deprotection step for its use in various biomedical applications. While several methods exist, including acid- and base-catalyzed hydrolysis and silyl halide-mediated dealkylation, the choice of the optimal procedure will depend on the stability of the overall molecule and the desired reaction conditions. The provided protocols for analogous compounds offer a solid foundation for developing a robust and efficient hydrolysis procedure for this specific PEGylated linker. Careful monitoring of the reaction and characterization of the final product are essential to ensure the desired outcome.

References

- 1. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 9. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Nanoparticle Functionalization with m-PEG9-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of m-PEG9-phosphonic acid ethyl ester for the functionalization of nanoparticles. This process is critical for enhancing the stability, biocompatibility, and in vivo performance of nanoparticles in various biomedical applications, including drug delivery, medical imaging, and diagnostics.

Introduction to this compound

This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units and a terminal phosphonic acid ethyl ester group. The hydrophilic PEG chain imparts "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the body.[1][2] The phosphonic acid moiety serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles.[3][4]

Key Properties:

| Property | Value |

| Molecular Formula | C23H49O12P |

| Molecular Weight | 548.61 g/mol |

| Appearance | Varies (typically a viscous liquid or waxy solid) |

| Solubility | Soluble in water and many organic solvents |

Mechanism of Nanoparticle Functionalization

The functionalization of nanoparticles with this compound relies on the strong and stable interaction between the phosphonic acid group and metal oxide surfaces. The phosphonate group can form monodentate or bidentate coordination bonds with metal atoms on the nanoparticle surface, creating a durable coating.

The "m-PEG" (methoxy-PEG) terminus is relatively inert, forming a hydrophilic brush-like layer around the nanoparticle. This layer sterically hinders the adsorption of proteins and other biomolecules, which is the primary mechanism for nanoparticle recognition and clearance by the immune system.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the public domain, a general and robust procedure can be adapted from established methods for similar PEG-phosphonic acid linkers. The following is a generalized protocol for the functionalization of iron oxide nanoparticles.

Materials

-

Iron oxide nanoparticles (uncoated or with a replaceable ligand)

-

This compound

-

Anhydrous solvent (e.g., toluene, ethanol, or a mixture)

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Magnetic separator (for magnetic nanoparticles)

-

Centrifuge

-

Sonication bath or probe sonicator

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM)

Functionalization Procedure

-

Nanoparticle Dispersion: Disperse the as-synthesized iron oxide nanoparticles in an appropriate anhydrous solvent. Sonication may be required to achieve a uniform dispersion.

-

Ligand Addition: In a separate vial, dissolve this compound in the same anhydrous solvent. Add the linker solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized based on the nanoparticle size and surface area.

-

Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 50-80 °C) for several hours to overnight to facilitate the ligand exchange reaction.

-

Purification:

-

For magnetic nanoparticles, use a strong magnet to separate the functionalized nanoparticles from the reaction mixture. Discard the supernatant containing excess unbound linker.

-

For non-magnetic nanoparticles, centrifugation at high speed is used to pellet the nanoparticles.

-

-

Washing: Wash the nanoparticles multiple times with the anhydrous solvent to remove any remaining unbound linker. Follow with several washes with deionized water to remove the organic solvent.

-

Final Dispersion: Resuspend the purified, functionalized nanoparticles in an aqueous buffer of choice, such as PBS, for storage and further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.

| Parameter | Method | Expected Outcome |

| Hydrodynamic Size | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after functionalization due to the PEG layer. The size distribution should remain narrow, indicating colloidal stability. |

| Zeta Potential | Zeta Potential Analyzer | A shift in the zeta potential towards a more neutral value is anticipated, reflecting the shielding effect of the PEG layer. |

| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the P-O-C and C-O-C bonds of the PEG-phosphonate linker and disappearance or reduction of peaks from the original surface ligands. |

| Morphology | Transmission Electron Microscopy (TEM) | The core size and shape of the nanoparticles should remain unchanged. The PEG layer is typically not visible by standard TEM. |

| Colloidal Stability | DLS monitoring over time in relevant biological media (e.g., PBS, cell culture medium with serum) | The functionalized nanoparticles should exhibit long-term stability with minimal aggregation or changes in hydrodynamic size. |

Diagrams

Experimental Workflow for Nanoparticle Functionalization

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway for Enhanced Permeability and Retention (EPR) Effect

Caption: EPR effect for passive tumor targeting.

Conclusion

Functionalization with this compound represents a critical step in the development of nanoparticles for biomedical applications. This process enhances their colloidal stability, reduces immunogenicity, and prolongs their circulation time, thereby improving their therapeutic and diagnostic efficacy. The methodologies and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile linker in their work.

References

m-PEG9-phosphonic acid ethyl ester literature review and background

An In-depth Technical Guide to m-PEG9-phosphonic acid ethyl ester

Introduction and Background

This compound is a heterobifunctional linker molecule belonging to the class of polyethylene glycol (PEG) derivatives. Its structure consists of a methoxy-terminated PEG chain with nine repeating ethylene glycol units, covalently attached to a diethyl phosphonate group. This specific architecture confers a unique combination of properties, making it a valuable tool in drug development, materials science, and biomedical research.

The core utility of this molecule stems from its distinct components:

-

Methoxy-PEG (m-PEG) Chain : The PEG component is a hydrophilic and biocompatible polymer that increases the aqueous solubility of conjugated molecules.[1][2] In biological systems, the PEG chain can create a hydration shell, sterically hindering interactions with proteins and enzymes, which can reduce immunogenicity and prolong circulation half-life.

-

Phosphonate Group : The phosphonate moiety serves as a highly effective anchor for binding to metal oxide surfaces, such as iron oxide, gadolinium oxide, or zinc oxide.[3][4][5] This interaction is stronger and forms more stable bonds compared to alternatives like carboxylic acids or silanes.[6] In drug design, the phosphonate group can also act as a stable bioisostere for phosphate groups, which are common in biological molecules, making them effective inhibitors for enzymes that process phosphate-containing substrates.[7][8]

-

Ethyl Ester Protection : The phosphonic acid is protected as a diethyl ester. This modification neutralizes the negative charge of the phosphonic acid at physiological pH, rendering the molecule more lipophilic.[9] This is a common prodrug strategy to improve a molecule's ability to cross cellular membranes.[8][9] Once inside a cell or under specific chemical conditions, the ethyl esters can be hydrolyzed to reveal the active phosphonic acid.[7][9]

A primary application for linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10] The PEG linker in this context provides the necessary spatial separation and orientation between the two binding ligands.[10]

Core Properties and Data

Quantitative data for the specific this compound is primarily available from chemical suppliers.

| Property | Value | Source |

| Chemical Name | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | [11] |

| Synonyms | This compound | [11] |

| Molecular Formula | C23H49O12P | [11] |

| Molecular Weight | 548.6 g/mol | [12] |

| CAS Number | 2699881-07-5 | [13] |

| Purity | Typically ≥95% - 98% | [1][12] |

| Storage | -20°C | [1][10] |

| Solubility | Soluble in Water, DMSO, DMF | [2] |

Key Applications

The unique properties of PEG-phosphonate linkers make them suitable for a range of advanced applications.

-

Surface Modification of Nanomaterials : PEG-phosphonic acids are widely used for the surface functionalization of metal oxide nanoparticles.[14] This coating enhances the colloidal stability of the nanoparticles in biological media, improves their biocompatibility, and reduces non-specific protein adsorption.[4][6] For example, modifying iron oxide nanoparticles with PEG-phosphoric acid ligands has been shown to result in high stability in harsh aqueous environments and long blood circulation times for in vivo MRI applications.[15]

-

Targeted Drug Delivery : The phosphonate group can be used to target specific tissues or cells. For instance, it has a strong affinity for metal ions like calcium, which are often present in high concentrations in bone or certain diseased tissues.[3][14] This allows for the targeted delivery of therapeutic agents.

-

PROTAC Linker Synthesis : this compound is explicitly identified as a PEG-based PROTAC linker.[10] The nine-unit PEG chain provides a flexible and hydrophilic spacer to connect the two active ligands of a PROTAC, facilitating the formation of the ternary complex required for protein degradation.

-

Development of Imaging Agents : The ability of the phosphonate group to chelate metal ions is leveraged in the creation of contrast agents for medical imaging techniques like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).[3][14]

Experimental Workflows and Signaling Pathways

PROTAC Mechanism of Action

The diagram below illustrates the general workflow of a PROTAC molecule, where a linker such as this compound connects the two critical ligands.

Caption: General mechanism of action for a PROTAC.

Nanoparticle Surface Functionalization Workflow

This diagram shows the process of using a PEG-phosphonate linker to modify a metal oxide nanoparticle for improved biocompatibility.

Caption: Workflow for nanoparticle surface modification.

Experimental Protocols

Protocol 1: General Synthesis of PEG-Phosphonate Esters (Michaelis-Arbuzov Reaction)

This protocol describes a general method for synthesizing a PEG-phosphonate diethyl ester from a PEG-halide.

Materials:

-

m-PEG9-Br (or other m-PEG9-halide)

-

Triethyl phosphite (P(OEt)3)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere setup

-

Heating mantle and reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Methodology:

-

In a round-bottom flask dried under flame and cooled under an inert atmosphere (N2 or Ar), dissolve m-PEG9-Br (1.0 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (typically 1.5-2.0 equivalents) to the solution via syringe.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to overnight.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via silica gel column chromatography. A gradient of methanol in dichloromethane is often effective for eluting PEGylated compounds.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound. Characterize by NMR (1H, 13C, 31P) and Mass Spectrometry.

Disclaimer: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and purification methods, must be optimized for the specific substrates.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles

This protocol provides a method for coating iron oxide nanoparticles with a PEG-phosphonic acid linker, which would be the de-esterified form of the title compound.

Materials:

-

m-PEG9-phosphonic acid (hydrolyzed from the ethyl ester form)

-

Oleic acid-capped iron oxide nanoparticles dispersed in chloroform or toluene

-

Ethanol

-

Deionized water

-

Probe sonicator

-

Centrifuge

-

Dynamic Light Scattering (DLS) and Zeta Potential analyzer

Methodology:

-

Linker Hydrolysis: Before conjugation, the this compound must be hydrolyzed to the free phosphonic acid. This is typically achieved by treating the ester with an acid (e.g., HCl) or using a reagent like bromotrimethylsilane (TMSBr) followed by a methanol quench.[16] The product must be purified to remove reagents.

-

Ligand Exchange Reaction: Disperse the oleic acid-capped iron oxide nanoparticles in a suitable solvent like ethanol.

-

Prepare a solution of m-PEG9-phosphonic acid in deionized water or ethanol.

-

Add the PEG-phosphonic acid solution to the nanoparticle dispersion in a significant molar excess relative to the estimated number of surface sites on the nanoparticles.

-

Sonicate the mixture vigorously using a probe sonicator for 30-60 minutes to facilitate the ligand exchange process, where the phosphonic acid groups displace the oleic acid on the nanoparticle surface.

-

After sonication, stir the mixture at room temperature for 12-24 hours to ensure complete ligand exchange.

-

Purification: Purify the now PEGylated nanoparticles by repeated centrifugation. After each centrifugation step, discard the supernatant (which contains the displaced oleic acid and excess PEG linker) and re-disperse the nanoparticle pellet in fresh deionized water or a buffer of choice. Repeat this wash cycle 3-5 times.

-

Characterization: After the final wash, disperse the nanoparticles in deionized water. Characterize the resulting stable aqueous colloid using:

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and confirm the absence of aggregation.

-

Zeta Potential: To measure the surface charge. A successful coating with PEG-phosphonic acid should result in a significant change in the zeta potential.[5]

-

FTIR or XPS: To confirm the presence of the characteristic P-O and C-O-C bonds of the linker on the nanoparticle surface.

-

References

- 1. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]

- 2. m-PEG4-phosphonic acid, 1872433-62-9 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]

- 5. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]

- 6. Surface modification of gadolinium oxide thin films and nanoparticles using poly(ethylene glycol)-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphonate - Wikipedia [en.wikipedia.org]

- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 12. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 13. 2699881-07-5|this compound|BLD Pharm [bldpharm.com]

- 14. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 15. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

The Nexus of Stability and Specificity: A Technical Guide to the Discovery and Development of PEGylated Phosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and biomaterial science, the quest for molecules that offer both enhanced stability and precise targeting is paramount. PEGylated phosphonic acids have emerged as a significant class of compounds at this frontier. This technical guide delves into the core aspects of their discovery, development, and application, providing a comprehensive resource for professionals in the field. By combining the biocompatibility and stealth properties of polyethylene glycol (PEG) with the strong binding affinity of phosphonic acids for various surfaces, particularly metal oxides and hydroxyapatite, these conjugates offer a versatile platform for a range of biomedical applications, from targeted drug delivery to the surface modification of implants and nanoparticles. This document will explore the synthesis, characterization, and functional advantages of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Properties of PEGylated Phosphonic Acid Systems

The functional characteristics of PEGylated phosphonic acids and their nanoparticle formulations are critically dependent on physicochemical parameters. The following tables summarize key quantitative data from various studies, providing a comparative overview of how factors such as PEG molecular weight and the nature of the phosphonic acid moiety influence the properties of the final construct.

Table 1: Physicochemical Characterization of PEGylated Phosphonic Acid-Coated Nanoparticles

| Nanoparticle Core | PEG Molecular Weight (kDa) | Phosphonic Acid Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Iron Oxide (USPIO) | 5 | Bisphosphonate | 24 ± 3 | -1.24 | [1][2] |

| Iron Oxide | 2 | Mono-phosphonic Acid | ~70 | Not Reported | [3] |

| Iron Oxide | 5 | Mono-phosphonic Acid | ~70 | Not Reported | [3] |

| BSA | 5 | Not Applicable (Control) | 217 | -14 | [3] |

| Iron Oxide (EMG1200) | 0.5 | Mono-phosphonic Acid | < 100 | Not Reported | [4] |

| Iron Oxide (EMG1200) | 2 | Mono-phosphonic Acid | < 100 | Not Reported | [4] |

| Iron Oxide (EMG1200) | 5 | Mono-phosphonic Acid | 61 | Not Reported | [4] |

Table 2: PEG Density on Functionalized Nanoparticles

| Nanoparticle Core | PEG Molecular Weight (kDa) | PEG Density (PEG/nm²) | Reference |

| Iron Oxide (USPIO) | 5 | 0.8 - 1.18 | [1] |

| Mesoporous Silica | 0.55 | 1.5 - 2.0 | [5] |

| Mesoporous Silica | 5 | 0.5 - 0.7 | [5] |

| Polymeric | 5 | 0.083 ± 0.006 (High Density) | [6] |

| Polymeric | 5 | 0.028 ± 0.002 (Low Density) | [6] |

Table 3: Drug Loading and Release in PEGylated Nanoparticle Systems

| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Release Profile Highlights | Reference |

| PEG-PLGA | Bendamustine | Not Reported | Not Reported | Sustained release beyond 24h | [7] |

| PEGylated Liposomes | Metformin & Phenyl Butyric Acid | 86.92 ± 1.34 to 94.15 ± 1.41 | Not Reported | 30% (PBA) and 70% (MET) release after 6h | [8] |

| PEGylated Nano Graphene Oxide | Methotrexate | 95.6 ± 4.3 | 14.3 | Higher loading with more aromatic rings | [2] |

| PEGylated Nano Graphene Oxide | Diclofenac | 70.5 ± 1.7 | 10.6 | Higher loading with more aromatic rings | [2] |

| PEGylated Nano Graphene Oxide | Acetaminophen | 65.5 ± 1.5 | 9.8 | Higher loading with more aromatic rings | [2] |

| Albumin | Methotrexate | ~32 | Not Reported | Not Reported | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the development of PEGylated phosphonic acid-based systems.

Synthesis of a PEG-Bisphosphonate Conjugate (PEG(5)-BP)

This protocol is adapted from the synthesis of a 5 kDa PEG-bisphosphonate conjugate.[1]

Materials:

-

Tetraethyl aminomethyl-bisphosphonate

-

Methoxy-PEG-carboxylic acid (MeO-PEG-COOH, 5 kDa)

-

Dicyclohexylcarbodiimide (DCC)

-

Trimethylsilyl bromide (TMBS)

-

Methanol (HPLC grade)

-

Dichloromethane (anhydrous)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

Synthesis of Tetraethyl aminomethyl-bisphosphonate: This is synthesized following established methods, which typically involve the reaction of diethyl phosphite, triethylorthoformate, and a protected amine, followed by deprotection.[1]

-

Debenzylation (if necessary): If a benzylated bisphosphonate is used, debenzylation is performed using H₂ and a 10% Pd/C catalyst.[1]

-

PEGylation: React the aminobisphosphonate (1 equivalent) with MeO-PEG-COOH (1 equivalent) in anhydrous dichloromethane using DCC as a coupling agent. The reaction is typically stirred for 16 hours at room temperature.[1]

-

Deprotection of Phosphonate Groups: The resulting PEG-bisphosphonate ester is dissolved in anhydrous dichloromethane. Add TMBS (15 equivalents) and stir at room temperature for 48 hours.[1]

-

Hydrolysis: Remove volatile products under reduced pressure. The residue is then stirred in HPLC-grade methanol for 1.5 hours to hydrolyze the silyl esters.[1]

-

Purification: Dry the product, dissolve it in water, and dialyze overnight against deionized water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3500 Da).[1]

-

Characterization: The final product, PEG(5)-BP, is obtained as a white powder and can be characterized by ³¹P NMR and Infrared (IR) spectroscopy.[1]

Preparation of PEGylated Phosphonic Acid-Coated Iron Oxide Nanoparticles

This protocol describes the surface modification of oleylamine-coated ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) with a PEG-bisphosphonate conjugate.[1]

Materials:

-

Oleylamine-coated USPIOs (synthesized according to published methods)

-

PEG-bisphosphonate (PEG-BP) conjugate

-

Dichloromethane

Procedure:

-

Dispersion: Disperse the oleylamine-coated USPIOs in dichloromethane.

-

Ligand Exchange: Add an excess of the PEG-BP conjugate to the nanoparticle dispersion.

-

Incubation: Sonicate the mixture for a short period (e.g., 15 minutes) and then allow it to react at room temperature for approximately 1 hour.[1]

-

Purification: The PEGylated nanoparticles are purified to remove the displaced oleylamine and excess PEG-BP. This can be achieved by centrifugation and washing cycles or by using a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa).[1]

-

Final Product: The purified PEG-BP-USPIOs are redispersed in an aqueous solution (e.g., water or saline) for storage and further use.

Characterization of PEGylated Nanoparticles

a) Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Disperse the nanoparticles in an appropriate solvent (e.g., water or PBS). Measure the hydrodynamic diameter and zeta potential using a DLS instrument. Measurements should be taken at a controlled temperature (e.g., 25°C).[3]

b) Surface PEG Density:

-

Method: Thermogravimetric Analysis (TGA)

-

Procedure: Heat a known amount of the lyophilized nanoparticle sample under a controlled atmosphere (e.g., nitrogen) and measure the weight loss as a function of temperature. The weight loss corresponding to the degradation of the PEG layer can be used to calculate the amount of PEG per nanoparticle.[4]

c) Drug Loading Efficiency and Capacity:

-

Method: Indirect Quantification via UV-Vis Spectroscopy or HPLC.[10]

-

Procedure:

-

Incubate a known amount of nanoparticles with a drug solution of known concentration.

-

After the loading period, separate the nanoparticles from the solution by centrifugation or filtration.[10]

-

Measure the concentration of the free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug from the initial amount of drug used.

-

Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

-

Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

In Vitro Drug Release Assay

This protocol outlines a common method for assessing the in vitro release of a drug from nanoparticle formulations.

Materials:

-

Drug-loaded nanoparticles

-

Release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions)

-

Dialysis membrane with a molecular weight cutoff that allows the passage of the free drug but retains the nanoparticles.

Procedure:

-

Sample Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.

-

Dialysis: Immerse the dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Mandatory Visualizations

Signaling Pathway of Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs), often delivered via PEGylated carriers for bone targeting, exert their therapeutic effect by inhibiting the mevalonate pathway in osteoclasts. This leads to a disruption of essential cellular processes and ultimately induces apoptosis.

Caption: Inhibition of the Mevalonate Pathway by N-BPs.

Experimental Workflow: Synthesis and Characterization of Drug-Loaded PEGylated Phosphonic Acid Nanoparticles

This diagram outlines the comprehensive workflow from the initial synthesis of the PEG-phosphonate conjugate to the final characterization of the drug-loaded nanoparticles.

References

- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Surface Modification with m-PEG9-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of metal oxide substrates using m-PEG9-phosphonic acid ethyl ester. This process is critical for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the performance of materials in biological environments.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized surface modification technique to create protein-resistant and biocompatible surfaces. The m-PEG9-phosphonic acid moiety offers a robust method for anchoring hydrophilic PEG chains to various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The phosphonic acid group forms a strong, covalent-like bond with the metal oxide, creating a dense and stable self-assembled monolayer (SAM). The terminal methoxy group of the PEG chain prevents further reactions, rendering the surface inert.

The ethyl ester form of the phosphonic acid is a common precursor that requires hydrolysis to the active phosphonic acid for surface binding. This can be achieved through an in-situ acid-catalyzed hydrolysis and grafting procedure.

Experimental Protocols

This section details the necessary procedures for substrate preparation, surface modification, and subsequent characterization.

Materials and Reagents

-

This compound

-

Substrate of choice (e.g., Titanium dioxide coated silicon wafer)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Ethanol (absolute, anhydrous)

-

Toluene (anhydrous)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Substrate Preparation

Proper cleaning and activation of the substrate surface are crucial for the formation of a uniform and dense monolayer.

-

Sonication: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized water (15 minutes)

-

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Plasma Cleaning/UV-Ozone Treatment: To create a fresh, reactive oxide layer and remove any remaining organic residues, treat the substrate with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This step generates hydroxyl (-OH) groups on the surface, which are the primary binding sites for phosphonic acids.

Surface Modification: In-situ Hydrolysis and Self-Assembled Monolayer (SAM) Formation

This one-pot method combines the deprotection of the ethyl ester and the self-assembly of the phosphonic acid onto the metal oxide surface.

-

Solution Preparation: Prepare a 1 mM solution of this compound in a 95:5 (v/v) mixture of a non-polar solvent (e.g., toluene or THF) and an acidic aqueous solution (e.g., 1M HCl). The acid is necessary to catalyze the hydrolysis of the ethyl ester to the phosphonic acid.

-

Immersion: Immediately after preparation, immerse the cleaned and activated substrates into the solution in a sealed container to prevent solvent evaporation and contamination.

-

Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. For some systems, gentle heating to 40-60°C can accelerate monolayer formation.

-

Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the non-polar solvent (e.g., toluene) to remove any physisorbed molecules. Follow with a rinse in ethanol and finally with deionized water.

-

Drying: Dry the modified substrates under a stream of high-purity nitrogen gas.

-

Annealing (Optional): To improve the ordering and stability of the monolayer, the coated substrates can be annealed at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.[1]

Characterization of the Modified Surface

A combination of surface-sensitive techniques should be employed to verify the successful formation and quality of the m-PEG9-phosphonic acid monolayer.

Wettability Measurement

-

Technique: Static water contact angle goniometry.

-

Principle: Measures the angle between a water droplet and the surface. A hydrophilic surface will have a low contact angle, while a hydrophobic surface will have a high contact angle.

-

Expected Result: A significant decrease in the water contact angle compared to the bare substrate, indicating a more hydrophilic surface due to the presence of the PEG chains.

Surface Composition Analysis

-

Technique: X-ray Photoelectron Spectroscopy (XPS).

-

Principle: Provides elemental and chemical state information of the top few nanometers of the surface.

-

Expected Result:

-

Survey Spectrum: Presence of Carbon (C), Oxygen (O), Phosphorus (P), and the substrate elements (e.g., Ti for TiO₂).

-

High-Resolution C 1s Spectrum: A dominant peak corresponding to the C-O-C ether linkages of the PEG chain at approximately 286.5 eV.

-

High-Resolution P 2p Spectrum: A peak around 133-134 eV, confirming the presence of phosphonate groups bound to the surface.

-

Surface Morphology and Thickness Measurement

-

Technique: Atomic Force Microscopy (AFM) and Ellipsometry.

-

Principle:

-

AFM: Provides high-resolution topographical images of the surface, allowing for the assessment of monolayer uniformity and the detection of aggregates.

-

Ellipsometry: Measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer.

-

-

Expected Result:

-

AFM: A smooth, uniform surface morphology.

-

Ellipsometry: A monolayer thickness consistent with the length of the m-PEG9-phosphonic acid molecule (typically 2-4 nm).

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid and PEGylated surfaces. Note that specific values for m-PEG9-phosphonic acid may vary depending on the substrate and deposition conditions.

Table 1: Water Contact Angle Measurements

| Surface | Water Contact Angle (°) | Reference |

| Bare TiO₂ (cleaned) | 10 - 20 | [2][3] |

| Octadecylphosphonic Acid on TiO₂ | ~110 | |

| Perfluorodecylphosphonic Acid on Ti-6Al-4V | 125 ± 2 | [4] |

| Expected m-PEG9-phosphonic acid on TiO₂ | 30 - 50 | [2][3] |

Table 2: Ellipsometric Thickness of Self-Assembled Monolayers

| Monolayer | Substrate | Thickness (nm) | Reference |

| Octadecylphosphonic Acid | Al₂O₃ | 1.8 | [5] |

| Perfluorinated Phosphonic Acid | HfO₂ | 1.0 | [5] |

| Oligo(ethylene glycol) Thiol | Au | 2.0 - 3.0 | [6] |

| Expected m-PEG9-phosphonic acid | TiO₂ | 2.5 - 3.5 |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data - Binding Energies (eV)

| Element | Core Level | Functional Group | Expected Binding Energy (eV) | Reference |

| Carbon | C 1s | C-C, C-H | 285.0 (Reference) | [7] |

| C-O (PEG) | 286.5 | [7] | ||

| Oxygen | O 1s | Substrate (e.g., TiO₂) | ~530.0 | [5][7] |

| P-O-Substrate | ~531.5 | [4] | ||

| C-O (PEG) | ~532.8 | [7] | ||

| Phosphorus | P 2p | P-O-Substrate | ~133.5 | [4][7] |

Visualizations

Workflow for Surface Modification

Caption: Experimental workflow for m-PEG9-phosphonic acid surface modification.

Chemical Transformation at the Surface

Caption: In-situ hydrolysis and surface binding of m-PEG9-phosphonic acid.

References

- 1. Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-phosphonic acid ethyl ester is a heterobifunctional polyethylene glycol (PEG) linker designed for the surface modification of various materials, particularly metal oxide-based nanoparticles. The molecule consists of a methoxy-terminated PEG chain with nine ethylene glycol units, providing hydrophilicity and steric shielding, and a phosphonic acid ethyl ester group, which can be hydrolyzed to a phosphonic acid. This phosphonic acid moiety serves as a robust anchor for covalent attachment to metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconia.[1]

The PEGylation of drug delivery systems using this linker offers several advantages, including:

-

Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby increasing the drug carrier's half-life in the bloodstream.

-

Improved Stability: The PEG layer prevents nanoparticle aggregation and enhances their colloidal stability in biological fluids.

-

Enhanced Drug Loading and Controlled Release: The functionalized surface can be optimized for high drug loading capacity and tailored release kinetics.

-

Biocompatibility: PEG is a well-established, biocompatible polymer with low immunogenicity.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of advanced drug delivery systems.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | MedKoo Biosciences |

| Molecular Formula | C23H49O12P | MedKoo Biosciences |

| Molecular Weight | 548.61 g/mol | MedKoo Biosciences |

| Appearance | Please refer to supplier's documentation | - |

| Solubility | Soluble in water and most organic solvents | BroadPharm |

Application: Surface Functionalization of Iron Oxide Nanoparticles for Doxorubicin Delivery

A primary application of this compound is the surface modification of superparamagnetic iron oxide nanoparticles (SPIONs) for targeted cancer therapy. The phosphonic acid group provides a strong anchor to the iron oxide surface, while the PEG chain offers the aforementioned benefits of PEGylation. This section outlines the process of creating a doxorubicin (DOX)-loaded, PEGylated SPION drug delivery system.

Experimental Workflow

The overall workflow for this application can be visualized as a three-stage process: linker activation, nanoparticle PEGylation, and drug loading.

Caption: Workflow for creating DOX-loaded PEGylated SPIONs.

Protocols

Protocol 1: Hydrolysis of this compound (Linker Activation)

This protocol describes the conversion of the ethyl ester to the active phosphonic acid, which is essential for binding to metal oxide surfaces.

Materials:

-

This compound

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an excess of TMSBr (typically 10 equivalents per ester group) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.

-

Add MeOH to the residue to hydrolyze the silyl ester intermediate.

-